Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate
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Overview
Description
Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate typically involves the bromination of an acetyl group followed by cyclization to form the isoxazole ring. One common method involves the reaction of ethyl 5-methylisoxazole-3-carboxylate with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetyl bromide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of safer solvents and catalysts, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted isoxazole derivatives.
Oxidation: Formation of oxo-isoxazole derivatives.
Reduction: Formation of hydroxy-isoxazole derivatives.
Scientific Research Applications
Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, the isoxazole ring can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to modifications that alter their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-chloroacetyl)-5-methylisoxazole-3-carboxylate
- Ethyl 4-(2-fluoroacetyl)-5-methylisoxazole-3-carboxylate
- Ethyl 4-(2-iodoacetyl)-5-methylisoxazole-3-carboxylate
Uniqueness
Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and properties. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be exploited in various synthetic applications, making it a valuable compound in organic chemistry.
Biological Activity
Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, immunosuppressive effects, and potential applications in drug development.
Chemical Structure and Properties
The compound has the molecular formula C9H10BrNO4 and a molecular weight of approximately 276.09 g/mol. It features an isoxazole ring, which is known for its reactivity and biological significance. The presence of the bromoacetyl group enhances its potential as a pharmacological agent, while the ethyl ester increases its solubility in organic solvents, facilitating various applications in organic synthesis and medicinal chemistry .
Anticancer Activity
This compound has demonstrated promising anticancer activity, particularly against gastric cancer cells. In vitro studies have evaluated its cytotoxic effects on several human cancer cell lines, including:
- Gastric Cancer (NUGC)
- Colon Cancer (DLD1)
- Liver Cancer (HA22T and HEPG2)
- Nasopharyngeal Carcinoma (HONE1)
- Breast Cancer (MCF)
The compound exhibited significant cytotoxicity, with an IC50 value of 29 nM against NUGC cells, comparable to the standard drug CHS 828 (IC50 = 25 nM). These findings suggest that the compound could be a valuable candidate for further development in cancer therapeutics .
Immunosuppressive Properties
Research has also indicated that derivatives of isoxazole compounds can exhibit immunosuppressive properties. In particular, studies involving related compounds have shown their ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). Such immunosuppressive effects are crucial for developing treatments for autoimmune diseases and organ transplantation .
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Caspase Activation : Induction of caspase expression suggests a pro-apoptotic mechanism.
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human blood cultures, indicating potential anti-inflammatory properties .
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | Lacks bromoacetyl group; simpler structure |
Ethyl 5-(2-chloroacetyl)-3-methylisoxazole-4-carboxylate | C9H9ClN2O4 | Chlorine instead of bromine; differing reactivity |
This compound | C9H10BrNO4 | Unique bromoacetyl substitution; significant anticancer activity |
This table highlights the unique attributes of this compound that may contribute to its specific biological activities.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities associated with this compound:
- Study on Gastric Cancer Cells : A recent study demonstrated that this compound significantly inhibited the growth of gastric cancer cell lines, providing a basis for further investigation into its use as an anticancer agent.
- Immunosuppressive Activity : Research into related isoxazole derivatives indicated that certain modifications could enhance their immunosuppressive effects while minimizing toxicity, suggesting potential therapeutic applications in immune modulation .
- Mechanistic Studies : Investigations into the signaling pathways activated by this compound revealed upregulation of caspases and other pro-apoptotic factors, indicating a robust mechanism that warrants further exploration in preclinical models .
Properties
IUPAC Name |
ethyl 4-(2-bromoacetyl)-5-methyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-3-14-9(13)8-7(6(12)4-10)5(2)15-11-8/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQBVLQEMIRZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C(=O)CBr)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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